molecular formula C8H15NO B2855875 8-Aminobicyclo[3.2.1]octan-3-ol CAS No. 1638771-69-3

8-Aminobicyclo[3.2.1]octan-3-ol

Cat. No.: B2855875
CAS No.: 1638771-69-3
M. Wt: 141.214
InChI Key: LDJVPBIODHJTQU-UHFFFAOYSA-N
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Description

8-Aminobicyclo[3.2.1]octan-3-ol is a bicyclic amine-alcohol compound characterized by a rigid bicyclo[3.2.1]octane scaffold with an amino group at the 8-position and a hydroxyl group at the 3-position. Its molecular formula is C₈H₁₅NO, with a molar mass of 141.21 g/mol . The compound is often studied as an HCl salt (CAS: 1638771-69-3), exhibiting a predicted density of 1.107 g/cm³ and a pKa of 15.12, suggesting moderate basicity . This structure is pharmacologically significant due to its similarity to tropane alkaloids, which are known for interactions with neurotransmitter receptors, particularly dopamine and sigma receptors .

Properties

IUPAC Name

8-aminobicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-5-1-2-6(8)4-7(10)3-5/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVPBIODHJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminobicyclo[3.2.1]octan-3-ol typically involves the use of norcamphor as a starting material. One common method includes the reduction of norcamphor oximes using reagents such as benzenesulfonyl chloride or sulfuric acid/NH4OH, which leads to the formation of the desired bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Aminobicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, ketones, and aldehydes. These products can be further utilized in the synthesis of more complex molecules for research and industrial applications .

Scientific Research Applications

8-Aminobicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Aminobicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making it a compound of interest for drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Bicyclic Scaffold

Nitrogen Substituents
  • 8-Isopropyl Derivative: The compound 8-(1-methylethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS: 3423-25-4) replaces the amino group with an isopropyl group.
  • 8-Cyclobutyl Derivative : 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1862368-98-6) introduces a cyclobutyl ring, increasing lipophilicity and possibly enhancing blood-brain barrier penetration .
Aryl Substituents at the 3-Position
  • Dichlorophenyl and Fluorophenyl Derivatives : Compounds such as endo-3-(2,3-dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (72% yield) and endo-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (59% yield) demonstrate how electron-withdrawing substituents enhance dopamine D2-like receptor affinity .
  • Naphthyl and Methylthiophenyl Derivatives : endo-3-(2-naphthyl)-8-azabicyclo[3.2.1]octan-3-ol (48% yield) and endo-3-(4-methylthiophenyl)-8-azabicyclo[3.2.1]octan-3-ol (34% yield) show that bulky or sulfur-containing groups modulate pharmacokinetic properties, such as metabolic stability .
Stereochemical Variations
  • 2,4-Dibenzyl Isomers: The crystal structures of 2α,4α-dibenzyl-3α-tropanol (I) and 2α,4α-dibenzyl-3β-tropanol (II) reveal that stereochemistry influences ring conformations (chair vs. envelope) and intermolecular interactions, which may correlate with receptor binding kinetics .

Pharmacological Activity

Dopamine D2-like Receptor Ligands
  • The dichlorophenyl derivative (compound 26) exhibited high affinity for dopamine D2 receptors (Ki < 10 nM), while the fluorophenyl derivative (compound 27) showed moderate activity (Ki ~50 nM), underscoring the role of halogen substituents in receptor interactions .
Sigma-2 Receptor Agonists
  • Derivatives 11a and 11b demonstrated high sigma-2 receptor affinity (Ki < 5 nM) with >100-fold selectivity over sigma-1 receptors.
Nociceptin/Orphanin FQ (NOP) Receptor Modulation
  • SCH 221510, a bis(2-methylphenyl)methyl derivative, acts as a NOP receptor agonist, while SB-612111 is an antagonist. These compounds highlight the scaffold’s versatility in targeting diverse receptor systems .

Physicochemical Properties

Compound logP (Predicted) Water Solubility Receptor Affinity Highlights
8-Aminobicyclo[3.2.1]octan-3-ol 0.98 Moderate Sigma-2 agonist (Ki < 5 nM)
8-Isopropyl Derivative 1.45 Low Dopamine D2 (Ki ~100 nM)
Dichlorophenyl Derivative 2.31 Low Dopamine D2 (Ki < 10 nM)
Flubatine (rac-2b) 1.89 Moderate Sigma-1/sigma-2 selectivity >100

Biological Activity

8-Aminobicyclo[3.2.1]octan-3-ol, also known as a derivative of the bicyclic compound tropane, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological mechanisms, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which significantly influences its biological interactions. The compound can be represented by the molecular formula C8H15NOC_8H_{15}NO with a hydrochloride salt form being commonly studied for its solubility and stability in biological assays .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

  • Neurotransmitter Reuptake Inhibition : Similar to other tropane derivatives, this compound has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, making it a candidate for treating various mood disorders and attention deficit hyperactivity disorder (ADHD) .
  • Binding Affinity : The amino and hydroxyl groups in its structure allow it to form hydrogen bonds with active sites on neurotransmitter transporters and receptors, enhancing its binding affinity and specificity .

Pharmacological Applications

The pharmacological implications of this compound are diverse:

  • Antidepressant Potential : Research indicates that compounds with similar structures can effectively modulate mood disorders by acting as monoamine reuptake inhibitors, potentially providing therapeutic benefits with fewer side effects compared to traditional antidepressants .
  • Neurological Research : Its role as a ligand in receptor studies has made it a valuable tool in understanding enzyme interactions and neurotransmitter dynamics within the central nervous system .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
BenchChem Research Identified as a building block for complex organic synthesis; potential for enzyme interaction studies.
Patent Analysis Demonstrated effectiveness as a monoamine reuptake inhibitor; applicable in treating depression and anxiety disorders.
Pharmacological Characterization Highlighted significant binding affinity to neurotransmitter transporters; implications for drug development targeting CNS disorders.

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives in animal models:

  • Animal Model Testing : In a controlled study, derivatives were administered to evaluate their effects on serotonin and dopamine levels in rat models. Results indicated a dose-dependent increase in neurotransmitter levels, suggesting potential efficacy in mood regulation .

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